Superior Biochemical Potency Against IDH1 R132H Mutant Compared to GSK864 and Ivosidenib
IDH1 Inhibitor 8 exhibits an IC50 of 2.70 nM against recombinant IDH1 R132H, demonstrating a 5.6-fold greater potency than GSK864 (IC50 15.2 nM) and a 4.4-fold greater potency than ivosidenib (AG-120; IC50 12 nM) under comparable biochemical assay conditions [1][2].
| Evidence Dimension | IC50 for inhibition of recombinant IDH1 R132H enzyme activity |
|---|---|
| Target Compound Data | 2.70 nM |
| Comparator Or Baseline | GSK864: 15.2 nM; Ivosidenib: 12 nM |
| Quantified Difference | 5.6-fold more potent than GSK864; 4.4-fold more potent than ivosidenib |
| Conditions | Inhibition of recombinant human IDH1 R132H mutant; NADPH consumption assay |
Why This Matters
Higher biochemical potency enables lower effective concentrations in enzymatic assays, reducing off-target effects and compound consumption.
- [1] BindingDB BDBM50529026. IDH1 Inhibitor 8 IC50 data for IDH1 R132H mutant. View Source
- [2] PeptideDB. Ivosidenib (AG-120) IC50 data for IDH1 R132H mutant. View Source
